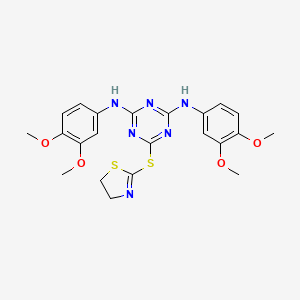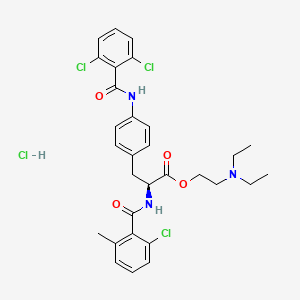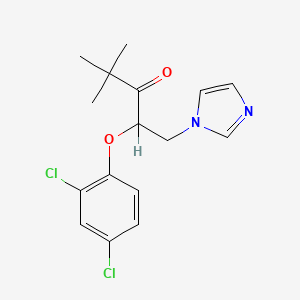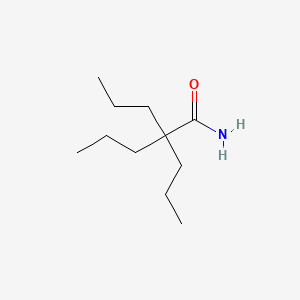
Vasicine
Vue d'ensemble
Description
Quinazoline alkaloid derivative 1 is a member of the quinazoline family, which is known for its diverse biological activities. Quinazoline compounds are heterocyclic aromatic organic compounds that consist of a benzene ring fused to a pyrimidine ring. These compounds have been extensively studied due to their potential therapeutic applications, including anticancer, antibacterial, antifungal, and anti-inflammatory properties .
Applications De Recherche Scientifique
Quinazoline alkaloid derivative 1 has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antibacterial, antifungal, and anti-inflammatory properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of quinazoline alkaloid derivative 1 involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes, leading to the disruption of cellular processes essential for the survival and proliferation of cancer cells. Additionally, it can bind to receptors on the surface of bacterial cells, interfering with their ability to reproduce and cause infection .
Similar Compounds:
Quinazolinone: Known for its sedative and anticonvulsant properties.
Vasicine: An alkaloid with bronchodilator and respiratory stimulant effects.
Deoxyvasicinone: Exhibits antimalarial and antibacterial activities.
Uniqueness: Quinazoline alkaloid derivative 1 stands out due to its broad spectrum of biological activities and its potential for modification to enhance its therapeutic properties. Its ability to undergo various chemical reactions makes it a versatile compound for drug development .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Vasicine interacts with various enzymes and proteins. It has been studied in combination with the related alkaloid vasicinone . Both the alkaloids in combination showed pronounced bronchodilatory activity in vivo and in vitro . They are also respiratory stimulants .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . This compound has a cardiac–depressant effect, while vasicinone is a weak cardiac stimulant .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed that this compound remains subtle in cell cultures of A. vasica .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Detailed studies on threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are still needed.
Metabolic Pathways
The metabolic pathway of this compound in vivo and in vitro mainly involves monohydroxylation, dihydroxylation, trihydroxylation, oxidation, desaturation, sulfation, and glucuronidation . The main metabolic soft spots in the chemical structure of this compound were the 3-hydroxyl group and the C-9 site .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of quinazoline alkaloid derivative 1 typically involves the reaction of anthranilic acid with formamide under acidic conditions to form the quinazoline core. This core can then be further modified through various chemical reactions to introduce different functional groups, enhancing its biological activity .
Industrial Production Methods: Industrial production of quinazoline derivatives often employs microwave-assisted synthesis, metal-mediated reactions, and phase-transfer catalysis to achieve high yields and purity. These methods are preferred due to their efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: Quinazoline alkaloid derivative 1 undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used to reduce quinazoline derivatives, often converting nitro groups to amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated quinazoline derivatives, nucleophiles, electrophiles.
Major Products Formed: The major products formed from these reactions include various substituted quinazoline derivatives with enhanced biological activities .
Propriétés
| { "Design of the Synthesis Pathway": "Vasicine can be synthesized through a multi-step process involving several reactions.", "Starting Materials": [ "Ephedrine", "Formaldehyde", "Hydrogen chloride", "Sodium hydroxide", "Sodium nitrite", "Sulfuric acid", "Acetic anhydride", "Sodium acetate", "Methanol" ], "Reaction": [ "Ephedrine is first reacted with formaldehyde and hydrogen chloride to form N-methylpseudoephedrine.", "N-methylpseudoephedrine is then treated with sodium hydroxide and sodium nitrite to form the diazonium salt.", "The diazonium salt is then reacted with sulfuric acid to form the corresponding phenol.", "The phenol is acetylated using acetic anhydride and sodium acetate.", "The resulting acetate is then hydrolyzed in the presence of sulfuric acid to form vasicine.", "The final step involves recrystallization of the vasicine from methanol to obtain a pure product." ] } | |
Numéro CAS |
6159-55-3 |
Formule moléculaire |
C11H12N2O |
Poids moléculaire |
188.23 g/mol |
Nom IUPAC |
(3R)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-3-ol |
InChI |
InChI=1S/C11H12N2O/c14-10-5-6-13-7-8-3-1-2-4-9(8)12-11(10)13/h1-4,10,14H,5-7H2/t10-/m1/s1 |
Clé InChI |
YIICVSCAKJMMDJ-SNVBAGLBSA-N |
SMILES isomérique |
C1CN2CC3=CC=CC=C3N=C2[C@@H]1O |
SMILES |
C1CN2CC3=CC=CC=C3N=C2C1O |
SMILES canonique |
C1CN2CC3=CC=CC=C3N=C2C1O |
Apparence |
Solid powder |
Autres numéros CAS |
6159-55-3 |
Pictogrammes |
Irritant |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
peganine peganine hydrochloride dihydrate vasicine vasicine hydrochloride, (R)-isomer vasicine monohydrochloride, (R)-isomer vasicine, (+-)-isome |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Vasicine's interaction with these targets translate to its observed effects in biological systems?
A1: The interaction of this compound with its molecular targets elicits a cascade of downstream effects, leading to its therapeutic benefits:
- Bronchodilation: By inhibiting AChE, this compound increases acetylcholine levels, promoting smooth muscle relaxation in the airways, thus contributing to its bronchodilatory effects. []
- Anti-inflammatory Action: this compound's ability to inhibit inflammatory mediators and enzymes like p38 MAPK contributes to its anti-inflammatory properties, potentially beneficial in conditions like asthma and bronchitis. []
- Cognitive Enhancement: AChE inhibition by this compound, leading to elevated acetylcholine levels, is also implicated in its potential cognitive-enhancing effects, particularly in neurodegenerative diseases like Alzheimer's disease. []
Q2: What is the molecular formula and weight of this compound?
A2: The molecular formula of this compound is C11H12N2O, and its molecular weight is 188.23 g/mol.
Q3: Are there any specific spectroscopic data available for this compound identification?
A3: Yes, researchers commonly utilize various spectroscopic techniques to identify and characterize this compound: * UV-Vis Spectroscopy: this compound typically exhibits a characteristic UV absorbance maximum around 280 nm. [] * FTIR Spectroscopy: FTIR analysis helps identify functional groups in this compound, such as C=O, C-N, and N-H stretching vibrations. [, , ] * NMR Spectroscopy: Both 1H NMR and 13C NMR spectroscopy provide detailed structural information about this compound, including the arrangement of protons and carbons in its molecule. [, ] * Mass Spectrometry: This technique helps determine the molecular weight of this compound and its fragmentation pattern, further aiding in its identification. [, , , ]
Q4: Has computational chemistry been employed in this compound research?
A4: Yes, computational techniques like molecular docking have been used to study the interaction of this compound with potential target proteins. For example, a study investigated the binding affinity of this compound to the Thromboxane A2 receptor (TXA2R) to explore its potential for treating thrombocytopenia in dengue complications. [] Another study used in-silico approaches to identify potential anti-mycobacterial targets of this compound and its derivatives. []
Q5: How do structural modifications of this compound affect its activity?
A5: While limited information is available on specific SAR studies for this compound, research suggests that the presence and position of functional groups significantly influence its biological activity. For example: * Oxidation: this compound, with a saturated pyrimidine ring, exhibits stronger cholinesterase inhibitory activity compared to its oxidized counterpart, Vasicinone. [] * Hydroxylation: Introduction of hydroxyl groups can alter this compound's metabolism and potentially influence its activity and pharmacokinetic properties. []
Q6: What are some strategies employed to improve the stability and bioavailability of this compound in formulations?
A6: Researchers have explored several strategies to enhance the stability and bioavailability of this compound: * Microencapsulation: Encapsulating this compound with polymers like gum acacia or maltodextrin using spray-drying techniques has demonstrated improved stability, controlled release, and potentially enhanced bioavailability. [, ] * Complex Salt Formation: Forming complex salts of this compound with zinc chloride during extraction and purification can enhance its stability and facilitate separation from other alkaloids. []
Q7: What is the bioavailability of this compound?
A7: The bioavailability of this compound can vary depending on the route of administration and the formulation. One study on Wistar rats reported a mean peak plasma concentration of 12.8 ng/mL at 4 hours after oral administration of 0.065 mg/kg pure this compound. [] Another study investigated the pharmacokinetic interaction of this compound with Salbutamol in rabbits. [] Further research is necessary to fully elucidate the bioavailability of this compound in different formulations and species.
Q8: What are the major metabolic pathways of this compound?
A8: Research indicates that this compound undergoes extensive metabolism, primarily in the liver, through various pathways, including: * Hydroxylation: Introduction of hydroxyl groups at various positions on the this compound molecule. * Oxidation: Conversion of this compound to its oxidized form, Vasicinone. * Sulfation and Glucuronidation: Conjugation with sulfate and glucuronide moieties, increasing water solubility for excretion. []
Q9: How is this compound excreted from the body?
A9: The primary route of this compound elimination is renal clearance, with metabolites mainly excreted through urine. []
Q10: What are the in vitro and in vivo models used to study the efficacy of this compound?
A10: Various in vitro and in vivo models have been used to investigate the efficacy of this compound: * In Vitro Studies: * Antimicrobial Activity: Assessed using agar well diffusion and microbroth dilution methods against various bacterial strains. [, ] * Antioxidant Activity: Determined using assays like ABTS, DPPH radical scavenging, ferric reducing power, hydroxyl radical scavenging, and hydrogen peroxide assay. [] * Anti-inflammatory Activity: Evaluated using proteinase and lipoxygenase inhibition assays, as well as BSA and egg albumin denaturation methods. [] * Antidiabetic Activity: Assessed using α-amylase, α-glucosidase inhibition, and non-enzymatic glycosylation of hemoglobin assays. [] * Antiviral Activity: Investigated against HIV-protease. [] * Anticancer Activity: Evaluated against lung cancer and human fibroblast cell lines. [] * In Vivo Studies: * Rodent Models: Used to assess bronchodilatory activity, anti-inflammatory effects, and impact on respiratory parameters in models of asthma and bronchitis. [, , ] * Zebrafish Models: Employed to investigate the effects of this compound on neuroinflammation and cognitive function. []
Q11: What is the efficacy of this compound in treating respiratory ailments?
A11: this compound has been traditionally used to treat respiratory ailments. Its bronchodilatory effect has been demonstrated in various studies. [, , , ] One study highlighted that its bronchodilatory action is comparable to commercially available mucolytics like bromhexine and ambroxol. []
Q12: What analytical techniques are used to quantify this compound?
A12: Several analytical techniques are employed for the qualitative and quantitative determination of this compound: * Thin Layer Chromatography (TLC): TLC serves as a rapid and simple method for the initial identification and screening of this compound. [, , , , , ] * High-Performance Thin Layer Chromatography (HPTLC): HPTLC offers enhanced resolution and sensitivity compared to TLC, enabling accurate quantification of this compound in plant materials and formulations. [, , , , ] * High-Performance Liquid Chromatography (HPLC): HPLC, particularly coupled with UV or PDA detectors, provides a robust and widely used method for quantifying this compound in various matrices. [, , , , , , , , ] * Ultra-Performance Liquid Chromatography (UPLC): UPLC, often coupled with mass spectrometry, offers increased speed and sensitivity for analyzing this compound and its metabolites. [, ]
Q13: Are there any known alternatives or substitutes for this compound?
A13: Yes, several compounds with similar pharmacological activities to this compound have been identified, including: * Bromhexine: A synthetic derivative of the naturally occurring compound this compound, frequently used as a mucolytic agent. [, ] * Ambroxol: Another synthetic derivative of this compound, recognized for its secretolytic and mucolytic properties. [, ]
Q14: What is the historical context of using this compound in traditional medicine?
A14: Adhatoda vasica, the primary source of this compound, has a long history of use in traditional medicine systems, particularly Ayurveda, for treating respiratory ailments like asthma, bronchitis, and cough. Its traditional use highlights the potential therapeutic benefits of this compound and encourages further scientific investigation. [, , , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



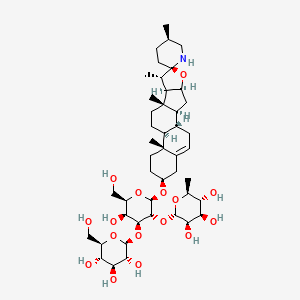
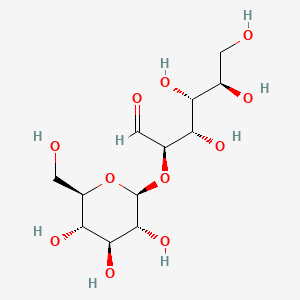
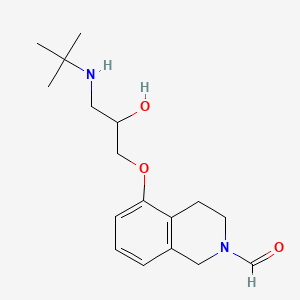
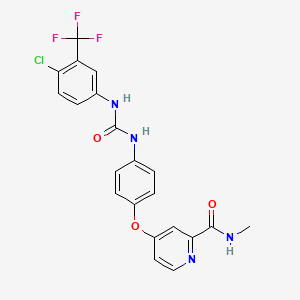
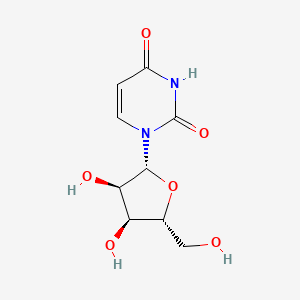
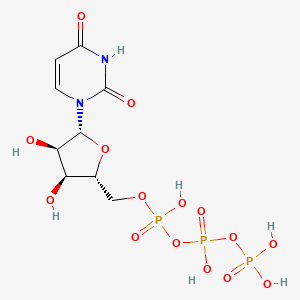
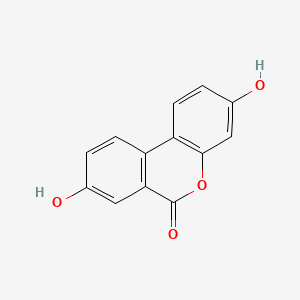
![ethyl {2-[(Z)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate](/img/structure/B1682118.png)
